molecular formula C12H20N4 B2698563 2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine CAS No. 2034511-31-2

2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine

Cat. No.: B2698563
CAS No.: 2034511-31-2
M. Wt: 220.32
InChI Key: IRGYXJXVUWJQIS-UHFFFAOYSA-N
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Description

2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a 4-isopropylpiperazine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine typically involves the reaction of 3-methylpyrazine with 4-isopropylpiperazine under specific conditions. One common method includes:

    Starting Materials: 3-methylpyrazine and 4-isopropylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyrazine ring.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory and antimicrobial properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Material Science: It is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-3-methylpyrazine
  • 2-(4-Ethylpiperazin-1-yl)-3-methylpyrazine
  • 2-(4-Phenylpiperazin-1-yl)-3-methylpyrazine

Uniqueness

2-(4-Isopropylpiperazin-1-yl)-3-methylpyrazine is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-methyl-3-(4-propan-2-ylpiperazin-1-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10(2)15-6-8-16(9-7-15)12-11(3)13-4-5-14-12/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGYXJXVUWJQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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